molecular formula C14H11ClF3NO B12635749 2-Chloro-N-(2-methoxyphenyl)-5-(trifluoromethyl)aniline CAS No. 919090-36-1

2-Chloro-N-(2-methoxyphenyl)-5-(trifluoromethyl)aniline

Katalognummer: B12635749
CAS-Nummer: 919090-36-1
Molekulargewicht: 301.69 g/mol
InChI-Schlüssel: ZRJHJIDQOIFLQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(2-methoxyphenyl)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C14H11ClF3NO. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a trifluoromethyl group attached to an aniline backbone. It is commonly used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methoxyphenyl)-5-(trifluoromethyl)aniline typically involves the reaction of 2-chloroaniline with 2-methoxybenzaldehyde in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include the use of advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(2-methoxyphenyl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-(2-methoxyphenyl)-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(2-methoxyphenyl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-N-(2-methoxyphenyl)aniline
  • 2-Chloro-N-(2-methoxyphenyl)-4-(trifluoromethyl)aniline
  • 2-Chloro-N-(2-methoxyphenyl)-6-(trifluoromethyl)aniline

Uniqueness

2-Chloro-N-(2-methoxyphenyl)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

919090-36-1

Molekularformel

C14H11ClF3NO

Molekulargewicht

301.69 g/mol

IUPAC-Name

2-chloro-N-(2-methoxyphenyl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C14H11ClF3NO/c1-20-13-5-3-2-4-11(13)19-12-8-9(14(16,17)18)6-7-10(12)15/h2-8,19H,1H3

InChI-Schlüssel

ZRJHJIDQOIFLQQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NC2=C(C=CC(=C2)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.